molecular formula C23H14K2O6 B13772882 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dipotassium salt CAS No. 68226-95-9

2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dipotassium salt

Cat. No.: B13772882
CAS No.: 68226-95-9
M. Wt: 464.5 g/mol
InChI Key: TXJHTNYUHQATPI-UHFFFAOYSA-L
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Description

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge, each substituted with a carboxylic acid and a hydroxyl group, and neutralized with potassium ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] typically involves the reaction of 2-naphthalenecarboxylic acid with formaldehyde and potassium hydroxide. The reaction proceeds through a condensation mechanism where the methylene bridge is formed, followed by neutralization with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler analog without the methylene bridge and additional hydroxyl groups.

    4,4’-Methylenebis(2-hydroxybenzoic acid): Similar structure but with benzoic acid instead of naphthalene rings.

    Disodium 4,4’-methylenebis(3-hydroxy-2-naphthoate): Another salt form with sodium instead of potassium.

Uniqueness

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dipotassium salt] is unique due to its specific substitution pattern and the presence of potassium ions, which can influence its solubility, reactivity, and interactions in various applications.

Properties

CAS No.

68226-95-9

Molecular Formula

C23H14K2O6

Molecular Weight

464.5 g/mol

IUPAC Name

dipotassium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate

InChI

InChI=1S/C23H16O6.2K/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2

InChI Key

TXJHTNYUHQATPI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[K+].[K+]

Related CAS

130-85-8 (Parent)

Origin of Product

United States

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